

## discovery and history of membrane-bound B7-H1

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and History of Membrane-Bound B7-H1 (PD-L1)

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

B7-H1, also known as Programmed Death-Ligand 1 (PD-L1) or CD274, is a pivotal immune checkpoint molecule that has revolutionized the field of oncology.[1][2] Its discovery and the subsequent elucidation of its function have led to the development of highly successful cancer immunotherapies. This technical guide provides a comprehensive overview of the discovery and history of membrane-bound B7-H1, detailing the key experiments, presenting quantitative data, and illustrating the critical signaling pathways and experimental workflows.

# The Discovery of B7-H1: A New Member of the B7 Family

In 1999, Dr. Lieping Chen and his colleagues identified a new member of the B7 family of molecules, which they named B7-homolog 1 (B7-H1).[3][4][5] This discovery was the result of searching for molecules with homology to the immunoglobulin V and C domains of B7-1 (CD80) and B7-2 (CD86) in human cDNA expressed sequence tag databases.[6] Initially, B7-H1 was found to co-stimulate T-cell proliferation and, notably, to preferentially stimulate the production of Interleukin-10 (IL-10).[4][5]



#### Identification of PD-1 as the Receptor for B7-H1

A critical breakthrough in understanding the function of B7-H1 was the identification of its binding partner. Programmed Death-1 (PD-1), a member of the CD28 family, was identified as a receptor for B7-H1.[7][8] This interaction was shown to be central to the inhibitory role of the B7-H1/PD-1 pathway.[9][10] Ligation of PD-1 on activated T cells by B7-H1 delivers an inhibitory signal, leading to the suppression of T-cell responses.[9][11] This inhibitory signaling was found to be mediated by the recruitment of phosphatases like SHP-2 to the T-cell receptor (TCR) signaling complex, which dephosphorylates multiple downstream signaling molecules. [12][13]

#### **B7-H1's Role in Tumor Immune Evasion**

A landmark discovery was the observation that B7-H1 is widely expressed on a variety of human cancers.[6][7][8] This was in stark contrast to its limited expression in normal tissues, where it is primarily found on macrophage lineages.[7][8] The expression of B7-H1 on tumor cells was found to correlate with increased apoptosis of antigen-specific T cells, suggesting a mechanism for tumor immune evasion.[7][8] This led to the concept of the B7-H1/PD-1 pathway as a "molecular shield" that protects tumor cells from immune destruction.[12][14][15] Blockade of this interaction, either by targeting B7-H1 or PD-1 with monoclonal antibodies, was shown to restore T-cell function and lead to tumor regression in preclinical models.[3][15]

### **Adaptive Resistance**

The expression of B7-H1 on tumor cells can be induced by inflammatory cytokines, most potently by interferon-gamma (IFN-y), which is produced by activated T cells in the tumor microenvironment.[12] This phenomenon is termed "adaptive resistance," where the tumor coopts an immune-regulatory mechanism to protect itself from an ongoing anti-tumor immune response.[12]

### **B7-H1** as a Receptor on Cancer Cells

Further research revealed a bidirectional signaling capacity for the B7-H1/PD-1 interaction. Not only does B7-H1 act as a ligand to inhibit T-cell function through PD-1, but it can also function as a receptor on tumor cells.[11][16] Engagement of B7-H1 on cancer cells by PD-1 on T cells can transmit a survival signal into the tumor cell, protecting it from apoptosis induced by various



stimuli, including Fas-mediated killing.[11][12][14] This "reverse signaling" adds another layer of complexity to the role of B7-H1 in the tumor microenvironment.

### **Quantitative Data Summary**

The following tables summarize key quantitative data from seminal studies on B7-H1.

| Interaction               | Binding Affinity (KD)          | Reference |
|---------------------------|--------------------------------|-----------|
| Human B7-H1 and Human PD- | <1 μM (High Affinity)          | [17]      |
| Human B7-H1 and Human B7- | > Human B7-1 and Human<br>CD28 | [17]      |

| Cell Type                       | B7-H1 Expression          | Conditions for<br>Upregulation | Reference   |
|---------------------------------|---------------------------|--------------------------------|-------------|
| Macrophages,<br>Dendritic Cells | Constitutive              | -                              | [1][9]      |
| T cells, B cells                | Inducible                 | Antigen stimulation            | [1][18]     |
| Epithelial, Endothelial cells   | Inducible                 | IFN-y, TNF-α                   | [1]         |
| Various Human<br>Cancer Cells   | Constitutive or Inducible | IFN-y                          | [1][19][20] |



| Experimental Model                  | Effect of B7-H1/PD-1<br>Blockade                   | Quantitative<br>Outcome                     | Reference |
|-------------------------------------|----------------------------------------------------|---------------------------------------------|-----------|
| In vitro T-cell proliferation assay | Increased T-cell proliferation                     | Significant increase in proliferation index | [10][21]  |
| In vivo mouse tumor models          | Tumor<br>regression/growth<br>inhibition           | Significant reduction in tumor volume       | [15][20]  |
| Chromium-51 release<br>assay        | Increased CTL-<br>mediated lysis of<br>tumor cells | Significant increase in specific lysis      | [11]      |

# **Key Experimental Protocols Cloning and Expression of B7-H1**

- Methodology: B7-H1 was identified by searching the NCBI expressed sequence tag
  database for sequences with homology to the IgV and IgC domains of B7-1. The full-length
  cDNA was subsequently cloned into expression vectors for functional studies.
- Expression Analysis: Northern blot analysis was used to determine the tissue distribution of B7-H1 mRNA. Flow cytometry with specific monoclonal antibodies was used to analyze cell surface protein expression on various cell types.

# In Vitro T-Cell Proliferation and Cytokine Production Assays

- Objective: To determine the effect of B7-H1 on T-cell activation.
- Protocol:
  - T cells are purified from peripheral blood or spleen.
  - T cells are stimulated with a primary signal through the T-cell receptor (e.g., anti-CD3 antibody) in the presence or absence of a co-stimulatory signal from B7-H1 (e.g., immobilized B7-H1-Ig fusion protein or B7-H1-expressing cells).



- T-cell proliferation is measured by the incorporation of tritiated thymidine or by using proliferation dyes like CFSE.
- Cytokine production (e.g., IL-2, IL-10, IFN-γ) in the culture supernatant is measured by ELISA.

#### **Chromium-51 Release Assay for Cytotoxicity**

- Objective: To assess the ability of cytotoxic T lymphocytes (CTLs) to kill B7-H1 expressing target cells.
- Protocol:
  - Target tumor cells (with and without B7-H1 expression) are labeled with radioactive Chromium-51 (<sup>51</sup>Cr).
  - The labeled target cells are co-cultured with antigen-specific CTLs at various effector-totarget (E:T) ratios.
  - After a 4-hour incubation, the amount of <sup>51</sup>Cr released into the supernatant is measured, which is proportional to the number of lysed target cells.
  - The percentage of specific lysis is calculated. The effect of B7-H1/PD-1 blockade is assessed by adding blocking antibodies to the co-culture.[11]

## Generation of B7-H1 Fusion Proteins and Chimeric Constructs

 Methodology: The extracellular domain of B7-H1 was fused to the Fc portion of immunoglobulin (Ig) to create a soluble B7-H1-Ig fusion protein. This reagent is used to study receptor binding and for in vitro functional assays. Chimeric constructs, such as swapping the cytoplasmic domain of B7-H1, were used to investigate the signaling capacity of the B7-H1 molecule itself.[11]

#### **Visualizations**





Click to download full resolution via product page

Caption: B7-H1/PD-1 signaling pathway leading to T-cell inhibition and tumor cell survival.





Click to download full resolution via product page

Caption: Experimental workflow for a Chromium-51 release cytotoxicity assay.





Click to download full resolution via product page

Caption: Timeline of key discoveries in B7-H1 (PD-L1) research.

#### Conclusion

The discovery of B7-H1 and the elucidation of its role in immune regulation represent a paradigm shift in our understanding of tumor immunology. From its initial identification as a T-cell co-stimulatory molecule to its characterization as a critical immune checkpoint that facilitates tumor escape, the journey of B7-H1 research has been remarkable. The development of therapies that block the B7-H1/PD-1 pathway has provided a powerful new tool in the fight against cancer, offering durable responses for many patients. Continued research into the complex biology of B7-H1, including its reverse signaling capabilities and the mechanisms regulating its expression, will undoubtedly uncover new therapeutic opportunities and refine existing treatment strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Functional Expression of Programmed Death-Ligand 1 (B7-H1) by Immune Cells and Tumor Cells [frontiersin.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. PD-1, PD-L1 (B7-H1) and Tumor-Site Immune Modulation Therapy: The Historical Perspective PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. B7-H1 pathway and its role in the evasion of tumor immunity ProQuest [proquest.com]
- 7. B7-H1 pathway and its role in the evasion of tumor immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

#### Foundational & Exploratory





- 9. Interaction between B7-H1 and PD-1 determines initiation and reversal of T-cell anergy PMC [pmc.ncbi.nlm.nih.gov]
- 10. B7-H1 (PD-L1, CD274) suppresses host immunity in T-cell lymphoproliferative disorders
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. B7-H1 is a ubiquitous antiapoptotic receptor on cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inducible Expression of B7-H1 (PD-L1) and Its Selective Role in Tumor Site Immune Modulation PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Blockade of the B7-H1/PD-1 Pathway for Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. B7-H1 agonists could prevent disseminated inflammation by desensitizing cell susceptibility to cytotoxic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interaction of Human PD-L1 and B7-1 PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-inhibitory role of T-cell-associated B7-H1 and B7-DC in the T-cell immune response -PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Effects of lung cancer cell-associated B7-H1 on T-cell proliferation in vitro and in vivo -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [discovery and history of membrane-bound B7-H1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381049#discovery-and-history-of-membrane-bound-b7-h1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com